molecular formula C32H22Cl2N6O14S4 B1664408 Afridol Blue CAS No. 3627-06-3

Afridol Blue

Cat. No. B1664408
CAS RN: 3627-06-3
M. Wt: 913.7 g/mol
InChI Key: SXDHWXDZNGOXER-HVMBLDELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Afridol Blue is a tetrogenic agent.

Scientific Research Applications

Identification in Acid Disazo Dyes

Afridol Blue, along with other dyes like Trypan Blue and Evans Blue, can be identified through paper electrophoresis. This method distinguishes these dyes based on the reduction products of their azo linkages, using sodium dithionite (Na2S2O4) (Lloyd & Beck, 1964).

Chromatography of Plasma Proteins

Afridol Blue, through its variant Affi-gel Blue, is used in the chromatography of plasma proteins. The fractionation process on immobilized Cibacron Blue F3-GA (Affi-gel Blue) depends on conditions like pH, ionic strength, and temperature, indicating the dye's interaction with plasma proteins (Gianazza & Arnaud, 1982).

Trypanocidal Action

Afridol Violet, an isomer of Afridol Blue, demonstrates trypanocidal action. Chlorazol Fast Pink BKS, derived from Afridol Violet, shows significant trypanocidal effects, slightly less active than Germanin but with higher toxicity (Huggett & Suffolk, 1936).

Protein Analysis in Biological Samples

Affi-Gel Blue, related to Afridol Blue, is utilized in protein analysis in biological samples, specifically in the enhancement of protein spot visibility in proteomic studies. This application is crucial in the discovery and identification of disease-associated biomarkers in serum (Ahmed et al., 2003).

Staining Method in Cell Analysis

Afridol Blue variants, such as Trypan Blue, are used in staining methods for quenching autofluorescence in cell analysis. This technique is vital for improving protein expression analysis in cells like Retinal pigment epithelial (RPE) cells (Srivastava et al., 2011).

properties

CAS RN

3627-06-3

Product Name

Afridol Blue

Molecular Formula

C32H22Cl2N6O14S4

Molecular Weight

913.7 g/mol

IUPAC Name

5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C32H22Cl2N6O14S4/c33-19-7-13(1-3-23(19)37-39-29-25(57(49,50)51)9-15-5-17(55(43,44)45)11-21(35)27(15)31(29)41)14-2-4-24(20(34)8-14)38-40-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-22(36)28(16)32(30)42/h1-12,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

SXDHWXDZNGOXER-HVMBLDELSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)Cl)Cl)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)Cl)Cl)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Afridol Blue; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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